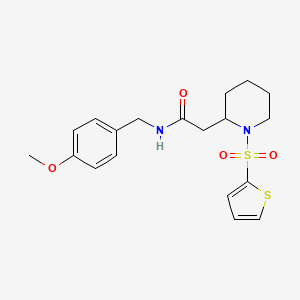

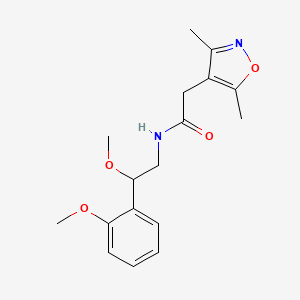

![molecular formula C20H24N2O3S B2376945 2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-33-8](/img/structure/B2376945.png)

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential therapeutic properties . They have been synthesized with various substituents at position-3, including hydroxyl, methyl, and amino groups .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis

Thiophene-2-carboxamide derivatives have been characterized using IR, 1H NMR, and mass spectroscopic analyses . Density functional theory (DFT) has been used to study their molecular and electronic properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions of precursor compounds . The reactions are carried out in alcoholic sodium ethoxide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives have been studied using density functional theory (DFT) . The compounds exhibit a close HOMO–LUMO energy gap (ΔE H-L), with the amino derivatives having the highest and the methyl derivatives the lowest .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Thiophene derivatives, such as those synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been explored for their potential in creating a wide array of heterocyclic compounds. These compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, demonstrate the versatility of thiophene-based compounds in heterocyclic synthesis, offering a foundation for developing new pharmaceuticals and materials (Mohareb et al., 2004).

Antimicrobial Evaluation

Research on derivatives of thiophene carboxamide has shown potential antimicrobial properties. For instance, compounds synthesized from thiophene-2-carboxamide precursors have undergone evaluation for antimicrobial activities, highlighting the significance of thiophene derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds from thiophene derivatives, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrates the application of these compounds as anti-inflammatory and analgesic agents. Such research indicates the potential of thiophene-based compounds in creating new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticancer Activities

The exploration of thiophene derivatives for their anticancer properties is another vital area of research. Novel thiophene derivatives have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showcasing the potential therapeutic applications of these compounds in cancer treatment (Amr et al., 2010).

Luminescence Sensing and Pesticide Removal

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental applications, including luminescence sensing of contaminants and the removal of pesticides. This research underlines the adaptability of thiophene derivatives in environmental science, offering innovative solutions for detecting and eliminating pollutants (Zhao et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-11(2)25-14-7-5-13(6-8-14)19(24)22-20-17(18(21)23)15-9-4-12(3)10-16(15)26-20/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAQFQBFGFSCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)

![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)

![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)

![N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide](/img/structure/B2376883.png)

![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)